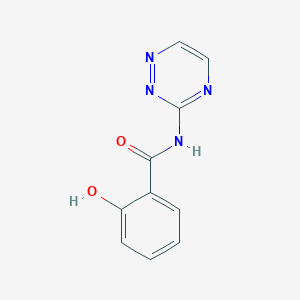
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide is a chemical compound with the molecular formula C9H8N4O2 It is known for its unique structure, which includes a benzamide group attached to a 1,2,4-triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 1,2,4-triazine derivatives. One common method includes the use of phenyl salicylate and amitrole as starting materials . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while substitution reactions can yield various substituted benzamides.
Scientific Research Applications
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound exhibits potential antibacterial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triazine ring play crucial roles in its biological activity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide
- 3-Salicylamido-1H-1,2,4-triazole
- Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-3-yl
Uniqueness
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide is unique due to its specific combination of a benzamide group and a 1,2,4-triazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61745-72-0 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-hydroxy-N-(1,2,4-triazin-3-yl)benzamide |
InChI |
InChI=1S/C10H8N4O2/c15-8-4-2-1-3-7(8)9(16)13-10-11-5-6-12-14-10/h1-6,15H,(H,11,13,14,16) |
InChI Key |
KPRQLTJRMKWGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
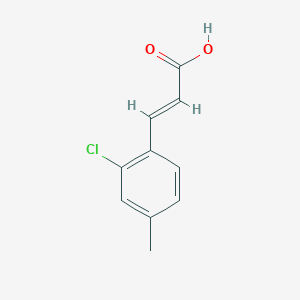
![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)


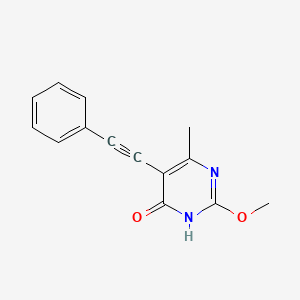
![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
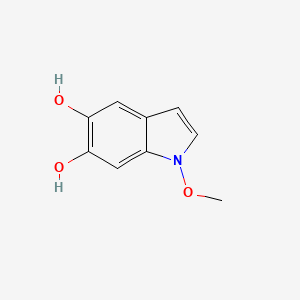
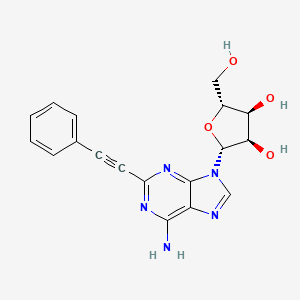
![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)

